molecular formula C12H12O3 B14654759 2-Acetylphenyl 2-methylprop-2-enoate CAS No. 46404-03-9

2-Acetylphenyl 2-methylprop-2-enoate

Cat. No.: B14654759
CAS No.: 46404-03-9
M. Wt: 204.22 g/mol
InChI Key: DFOUMIPJDPGAEJ-UHFFFAOYSA-N
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Description

2-Acetylphenyl 2-methylprop-2-enoate is an organic compound with the molecular formula C12H12O3. It is a derivative of phenyl acetate and is characterized by the presence of an acetyl group and a methylprop-2-enoate group attached to a phenyl ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Acetylphenyl 2-methylprop-2-enoate can be achieved through several methods. One common approach involves the acylation of phenyl acetate with acetyl chloride in the presence of a base such as pyridine. The reaction typically proceeds under mild conditions and yields the desired product with good efficiency .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of more scalable processes. This could include the use of continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The choice of solvents, catalysts, and purification methods would be tailored to meet industrial standards and regulatory requirements.

Chemical Reactions Analysis

Types of Reactions

2-Acetylphenyl 2-methylprop-2-enoate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the acetyl group to an alcohol.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Acetylphenyl 2-methylprop-2-enoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Acetylphenyl 2-methylprop-2-enoate involves its interaction with specific molecular targets. The acetyl group can participate in nucleophilic addition reactions, while the phenyl ring can undergo electrophilic aromatic substitution. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of both the acetyl and methylprop-2-enoate groups allows for a diverse range of chemical transformations and interactions, making it a valuable compound in various fields of research and industry .

Properties

CAS No.

46404-03-9

Molecular Formula

C12H12O3

Molecular Weight

204.22 g/mol

IUPAC Name

(2-acetylphenyl) 2-methylprop-2-enoate

InChI

InChI=1S/C12H12O3/c1-8(2)12(14)15-11-7-5-4-6-10(11)9(3)13/h4-7H,1H2,2-3H3

InChI Key

DFOUMIPJDPGAEJ-UHFFFAOYSA-N

Canonical SMILES

CC(=C)C(=O)OC1=CC=CC=C1C(=O)C

Origin of Product

United States

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